N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an indazole moiety, making it a subject of study for various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The indazole moiety is then synthesized and coupled with the tetrahydrothiophene derivative under specific reaction conditions. Common reagents used in these steps include oxidizing agents for the sulfone group and coupling agents for the final product formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group or to modify the indazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while substitution reactions can introduce various functional groups to the indazole or tetrahydrothiophene rings .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and indazole moiety are key functional groups that enable the compound to bind to target proteins and modulate their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but has a pyrazole moiety instead of an indazole.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide: This compound also features the tetrahydrothiophene ring with a sulfone group but has a benzamide moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is unique due to its specific combination of the tetrahydrothiophene ring with a sulfone group and the indazole moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H17N3O3S |
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Molecular Weight |
283.35 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H17N3O3S/c16-12(13-8-5-6-19(17,18)7-8)11-9-3-1-2-4-10(9)14-15-11/h8H,1-7H2,(H,13,16)(H,14,15) |
InChI Key |
VNWAQZHUFZWXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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